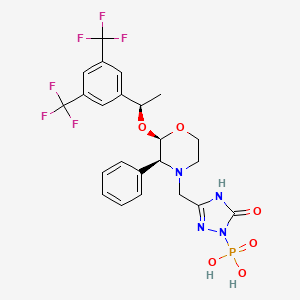
Desfluoro Fosaprepitant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfluoro Fosaprepitant is a derivative of Fosaprepitant, which is a prodrug of Aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound, as the name suggests, is a modified version where a fluorine atom is removed from the parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Fosaprepitant involves multiple steps, starting from the basic structure of Aprepitant. The key steps include:
Formation of the core structure: This involves the construction of the triazolone ring, which is a crucial part of the molecule.
Introduction of side chains: Various side chains are introduced through substitution reactions.
Desfluorination: The removal of the fluorine atom is achieved through specific reaction conditions, often involving strong bases or nucleophiles.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Desfluoro Fosaprepitant undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the triazolone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace side chains.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound.
Applications De Recherche Scientifique
Desfluoro Fosaprepitant has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its interactions with NK1 receptors and other biological targets.
Medicine: Explored for its potential use in preventing CINV and other conditions where NK1 antagonists are beneficial.
Industry: Used in the development of new antiemetic drugs and formulations.
Mécanisme D'action
Desfluoro Fosaprepitant exerts its effects by antagonizing the NK1 receptors in the brain. This prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the inhibition of emetic signals in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: The parent compound, widely used for CINV.
Fosaprepitant: The prodrug form of Aprepitant, converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Desfluoro Fosaprepitant is unique due to the absence of a fluorine atom, which can significantly alter its pharmacological profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its fluorinated counterparts.
Propriétés
Numéro CAS |
2578084-26-9 |
|---|---|
Formule moléculaire |
C23H23F6N4O6P |
Poids moléculaire |
596.4 g/mol |
Nom IUPAC |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H23F6N4O6P/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37)/t13-,19+,20-/m1/s1 |
Clé InChI |
FOBJZJOQMDSQDA-CAYVGHNUSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

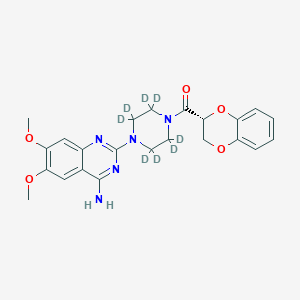
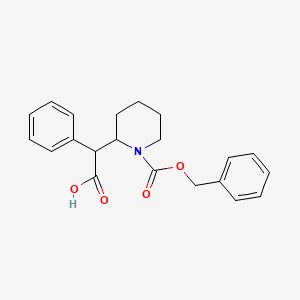
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
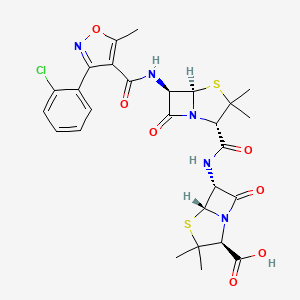
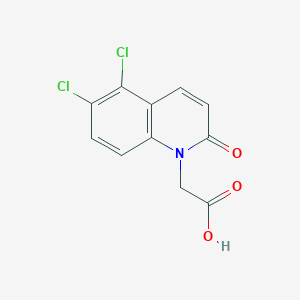
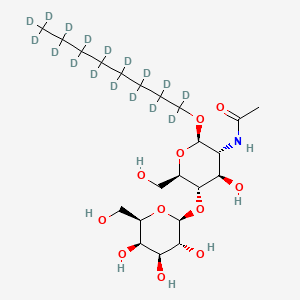
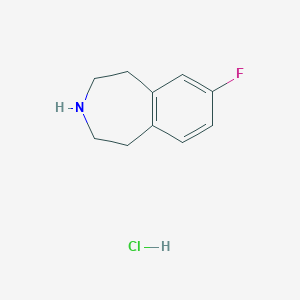
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
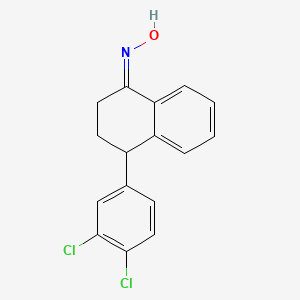
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
